4'-Methylbiphenyl-3-carboxylic acid

Overview

Description

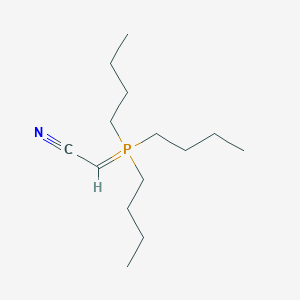

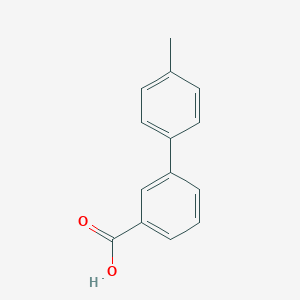

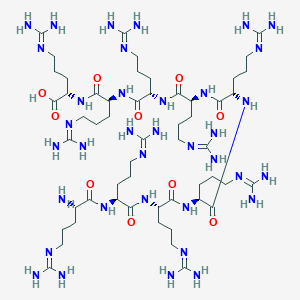

4’-Methylbiphenyl-3-carboxylic acid is a chemical compound with the molecular formula C14H12O2 . It has a molecular weight of 212.24 g/mol . The IUPAC name for this compound is 3-(4-methylphenyl)benzoic acid .

Molecular Structure Analysis

The InChI string for 4’-Methylbiphenyl-3-carboxylic acid isInChI=1S/C14H12O2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3,(H,15,16) . This compound has one hydrogen bond donor and two hydrogen bond acceptors . Physical And Chemical Properties Analysis

4’-Methylbiphenyl-3-carboxylic acid has a molecular weight of 212.24 g/mol . It has a computed XLogP3 value of 4, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 212.083729621 g/mol . The topological polar surface area is 37.3 Ų .Scientific Research Applications

Synthesis and Biological Activities

A study by Küçükgüzel et al. (2003) involved synthesizing diflunisal hydrazide-hydrazone derivatives, including compounds related to 4'-Methylbiphenyl-3-carboxylic acid. These compounds were tested for antimycobacterial activity against Mycobacterium tuberculosis, as well as antimicrobial activities against various bacteria, fungi, and yeast species. Some derivatives showed notable antimicrobial activity, indicating potential applications in combating infectious diseases (Küçükgüzel et al., 2003).

Photopolymerizations in Aqueous Solutions

Wrzyszczyński et al. (2000) explored the use of sulfur-containing carboxylic acids (SCCA), including derivatives of 4'-Methylbiphenyl-3-carboxylic acid, as electron donors in photoinduced free-radical polymerizations. These compounds were found to affect the rates of polymerization in various systems, demonstrating their utility in the field of polymer chemistry (Wrzyszczyński et al., 2000).

Metal-Organic Frameworks

Guo et al. (2017) reported the synthesis of a three-dimensional heterometallic metal-organic framework using a ligand derived from 4'-Methylbiphenyl-3-carboxylic acid. This framework exhibited thermal stability and bright-blue fluorescence, suggesting its potential application in materials science for constructing advanced functional materials (Guo et al., 2017).

Fluorescent Chloride Sensors

Das et al. (2021) synthesized a novel optical chloride sensor using a derivative of 4'-Methylbiphenyl-3-carboxylic acid. This sensor exhibited a change in emission color in the presence of chloride ions, indicating its application in analytical chemistry for ion detection (Das et al., 2021).

Safety and Hazards

4’-Methylbiphenyl-3-carboxylic acid may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and release to the environment . In case of contact with skin or eyes, rinse immediately with plenty of water .

Future Directions

Mechanism of Action

Target of Action

It’s known that carboxylic acid compounds often interact with various enzymes and receptors in the body .

Mode of Action

Generally, carboxylic acid compounds can donate a proton (H+) and act as an acid in biological systems . This can influence the pH of the local environment and potentially affect the function of various proteins and enzymes.

Biochemical Pathways

Carboxylic acids can participate in various biochemical reactions, including the Krebs cycle, fatty acid synthesis, and protein acetylation .

Pharmacokinetics

Carboxylic acids are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Carboxylic acids can influence cellular processes by altering the local ph, interacting with enzymes and receptors, and participating in various biochemical reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4’-Methylbiphenyl-3-carboxylic acid . For example, a lower pH can increase the proportion of the compound that is in its protonated (acidic) form, potentially influencing its interaction with targets .

properties

IUPAC Name |

3-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYJGQZXCGXMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378811 | |

| Record name | 4'-Methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Methylbiphenyl-3-carboxylic acid | |

CAS RN |

147404-69-1 | |

| Record name | 4'-Methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Methyl-biphenyl-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B115159.png)

![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)